molecular formula C16H21N3O B7472093 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide

3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide

Cat. No. B7472093
M. Wt: 271.36 g/mol
InChI Key: LJDBJXZWBNRKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as CP-122,288, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide acts as a selective antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the activity of the NMDA receptor, this compound may have therapeutic effects in various neurological and psychiatric disorders. Additionally, this compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been shown to improve cognitive function and reduce anxiety-like behavior. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has several advantages for lab experiments, including its high selectivity for the NMDA receptor and its ability to cross the blood-brain barrier. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One direction is to investigate its potential as a treatment for neurological and psychiatric disorders, such as Alzheimer's disease and depression. Another direction is to explore its anticancer properties and potential use in cancer therapy. Additionally, further studies are needed to determine the optimal dose and route of administration for this compound and to investigate its long-term effects on the body.

Synthesis Methods

3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide can be synthesized using a multi-step process involving the reaction of 4-piperidone with 3-aminobenzoic acid, followed by acylation with 1-bromo-2-propanol and cyanation with potassium cyanide. The resulting compound is then purified through recrystallization.

Scientific Research Applications

3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been investigated for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, this compound has been studied for its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. In psychiatry, this compound has been investigated for its potential as a treatment for anxiety disorders and depression. In oncology, this compound has been studied for its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-12(2)19-8-6-15(7-9-19)18-16(20)14-5-3-4-13(10-14)11-17/h3-5,10,12,15H,6-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDBJXZWBNRKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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